molecular formula C8H18O3S2 B11456814 2-([2-(Butane-1-sulfonyl)ethyl]sulfanyl)ethanol

2-([2-(Butane-1-sulfonyl)ethyl]sulfanyl)ethanol

Cat. No.: B11456814
M. Wt: 226.4 g/mol
InChI Key: GZQKZBLBTOBOIN-UHFFFAOYSA-N
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Description

2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL is an organic compound with the molecular formula C8H18O3S2 This compound is characterized by the presence of a butane-1-sulfonyl group and a sulfanyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL typically involves the reaction of butane-1-sulfonyl chloride with 2-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptoethanol attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2-HYDROXYETHOXY)ETHYL]SULFANYL}ETHAN-1-OL: Similar structure but with a hydroxyethoxy group instead of a butane-1-sulfonyl group.

    2-{[2-(METHANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL: Contains a methane-sulfonyl group instead of a butane-1-sulfonyl group.

Uniqueness

2-{[2-(BUTANE-1-SULFONYL)ETHYL]SULFANYL}ETHAN-1-OL is unique due to the presence of the butane-1-sulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H18O3S2

Molecular Weight

226.4 g/mol

IUPAC Name

2-(2-butylsulfonylethylsulfanyl)ethanol

InChI

InChI=1S/C8H18O3S2/c1-2-3-7-13(10,11)8-6-12-5-4-9/h9H,2-8H2,1H3

InChI Key

GZQKZBLBTOBOIN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCSCCO

Origin of Product

United States

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